molecular formula C20H17FN6O3 B10985787 N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide

Cat. No.: B10985787
M. Wt: 408.4 g/mol
InChI Key: BMIWPODFFWAJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a benzodiazepine core, and a fluorobenzyl group

Properties

Molecular Formula

C20H17FN6O3

Molecular Weight

408.4 g/mol

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C20H17FN6O3/c21-12-7-5-11(6-8-12)9-16-24-20(27-26-16)25-17(28)10-15-19(30)22-14-4-2-1-3-13(14)18(29)23-15/h1-8,15H,9-10H2,(H,22,30)(H,23,29)(H2,24,25,26,27,28)

InChI Key

BMIWPODFFWAJRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The benzodiazepine core is then constructed via a condensation reaction between an ortho-diamine and a suitable diketone. The final step involves the coupling of the triazole and benzodiazepine intermediates with a fluorobenzyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry methods may be employed to scale up the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its benzodiazepine core.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and leading to sedative and anxiolytic properties. The triazole ring may contribute to the compound’s binding affinity and specificity, while the fluorobenzyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.

    Fluorobenzyl derivatives: Compounds with similar fluorobenzyl groups that exhibit unique pharmacokinetic properties.

    Triazole-based compounds: Molecules containing triazole rings that are used in various therapeutic applications.

Uniqueness

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide is unique due to its combination of a triazole ring, benzodiazepine core, and fluorobenzyl group. This unique structure imparts a distinct set of chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide is a complex organic compound that combines a triazole ring with a benzodiazepine moiety. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological effects and mechanisms of action.

Structural Overview

The compound features:

  • Triazole Ring : Known for its stability and ability to form hydrogen bonds, enhancing interactions with biological targets.
  • Benzodiazepine Moiety : Associated with anxiolytic, sedative, and muscle relaxant properties.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The incorporation of the fluorobenzyl group in this compound enhances its lipophilicity, which may improve its interaction with microbial membranes. Studies indicate that triazole compounds can exhibit significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Research has demonstrated that triazole derivatives can inhibit cell growth across multiple cancer cell lines. For instance, compounds similar to the one in focus have shown IC50 values ranging from 1.02 to 74.28 μM against different cancer types . Specific studies on related triazole-benzodiazepine hybrids have indicated promising cytotoxic effects and cell cycle arrest in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazole compounds often act as inhibitors of enzymes critical for microbial growth and cancer cell proliferation.
  • Receptor Modulation : The benzodiazepine component may interact with GABA receptors, influencing neurotransmission and potentially providing anxiolytic effects.

Study on Anticancer Activity

In a recent study by Gholampour et al., various 1,2,3-triazole derivatives were synthesized and tested for anticancer activity against human cancer cell lines MCF-7 (breast), HT-29 (colon), and MOLT-4 (leukemia). The most effective compound exhibited significant cytotoxicity at concentrations as low as 10 μM .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of triazole derivatives against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that specific structural modifications within the triazole ring significantly enhanced antibacterial efficacy .

Data Summary

Activity Target Organism/Cell Line IC50 (μM) Reference
AntibacterialE. coliNot specified
AnticancerMCF-710
AnticancerHT-2920
AnticancerMOLT-4Not specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.